
(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate is a chemical compound that belongs to the class of urea derivatives. It is a chiral molecule with two stereocenters, making it an important compound in the field of organic chemistry. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate involves its interaction with specific receptors or enzymes in the body. It has been found to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in the death of the targeted microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to inhibit the growth of various microorganisms. It has also been found to have immunomodulatory effects, enhancing the immune response of the body. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate in lab experiments is its high potency and specificity towards certain microorganisms. This allows for targeted treatment and reduces the risk of side effects. However, one of the limitations of using this compound is its potential toxicity towards human cells, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research and development of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate. One potential direction is the optimization of its synthesis method to improve yield and reduce costs. Another direction is the investigation of its potential applications in the field of cancer treatment, as it has been found to exhibit cytotoxic effects towards certain cancer cells. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials, paving the way for its use in the development of new drugs.
Synthesemethoden
The synthesis of (2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate can be achieved through several methods. One of the most common methods is the reaction of (2S,3R)-3-methyl-2-pentanol with isopropyl isocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl chloroformate to yield the desired product.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-methyl 2-(3-isopropylureido)-3-methylpentanoate has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. It has been found to exhibit antiviral, antibacterial, and antifungal properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl (2S,3R)-3-methyl-2-(propan-2-ylcarbamoylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-8(4)9(10(14)16-5)13-11(15)12-7(2)3/h7-9H,6H2,1-5H3,(H2,12,13,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOWRARNYBSJEI-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
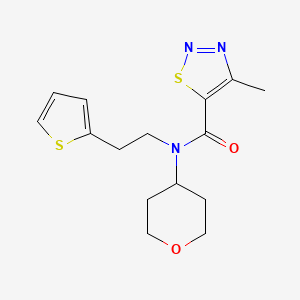
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2457543.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2457545.png)

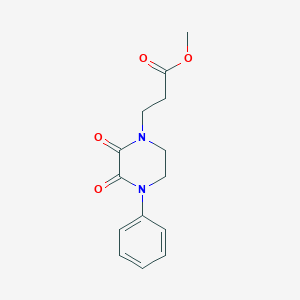
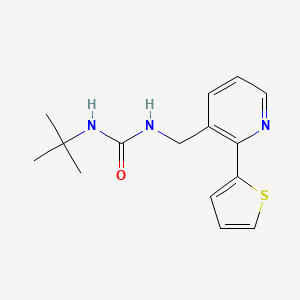
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
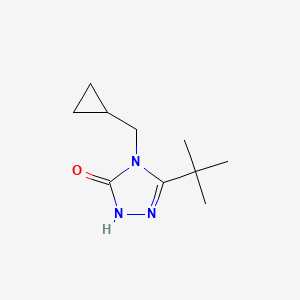
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
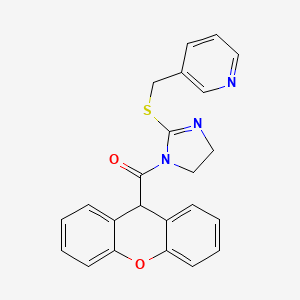
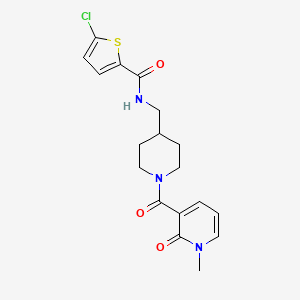
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
![(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2457562.png)
